molecular formula C22H22N6O9S2 B152296 7-Atpcc CAS No. 128236-34-0

7-Atpcc

Cat. No. B152296
CAS RN: 128236-34-0
M. Wt: 578.6 g/mol
InChI Key: OTRYAHNZFLNNCB-KZBLUZIOSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-Atpcc is a compound that has been gaining attention in the scientific community due to its potential therapeutic applications. This compound is a derivative of adenosine triphosphate (ATP) and has been shown to have a variety of biochemical and physiological effects.

Mechanism Of Action

The mechanism of action of 7-Atpcc is not fully understood. However, it is believed to work by modulating the activity of adenosine receptors in the brain. Adenosine is a neurotransmitter that plays a role in regulating brain function. By modulating adenosine receptor activity, 7-Atpcc may be able to improve cognitive function and memory.
Biochemical and Physiological Effects
7-Atpcc has been shown to have a variety of biochemical and physiological effects. It has been shown to increase the levels of adenosine in the brain, which may contribute to its cognitive-enhancing effects. Additionally, 7-Atpcc has been shown to have anti-inflammatory properties, which may make it a potential treatment for inflammatory diseases.

Advantages And Limitations For Lab Experiments

One advantage of using 7-Atpcc in lab experiments is that it has been shown to be relatively safe and well-tolerated in animal studies. Additionally, it has been shown to have a variety of potential therapeutic applications. However, one limitation of using 7-Atpcc in lab experiments is that its mechanism of action is not fully understood, which may make it difficult to design experiments that target specific pathways.

Future Directions

There are several future directions for research on 7-Atpcc. One area of research is to better understand its mechanism of action. This may help researchers to design more targeted experiments and may also lead to the development of more potent derivatives of the compound. Additionally, further research is needed to explore the potential therapeutic applications of 7-Atpcc, particularly in the treatment of inflammatory diseases and cognitive disorders.
Conclusion
In conclusion, 7-Atpcc is a compound with potential therapeutic applications in a variety of fields. Its synthesis method involves the reaction of 7-Atpcc with a chloroacetyl chloride derivative. 7-Atpcc has been shown to have anti-inflammatory properties and to improve cognitive function and memory. One advantage of using 7-Atpcc in lab experiments is that it has been shown to be relatively safe and well-tolerated in animal studies. However, its mechanism of action is not fully understood, which may make it difficult to design experiments that target specific pathways. Future research on 7-Atpcc should focus on better understanding its mechanism of action and exploring its potential therapeutic applications.

Synthesis Methods

The synthesis method of 7-Atpcc involves the reaction of 7-Atpcc with a chloroacetyl chloride derivative. This reaction results in the formation of 7-Atpcc. The purity of the compound is important for its use in scientific research.

Scientific Research Applications

7-Atpcc has been studied for its potential therapeutic applications in a variety of fields. It has been shown to have anti-inflammatory properties and has been studied as a potential treatment for inflammatory diseases. Additionally, 7-Atpcc has been studied for its potential to improve cognitive function and memory.

properties

CAS RN

128236-34-0

Product Name

7-Atpcc

Molecular Formula

C22H22N6O9S2

Molecular Weight

578.6 g/mol

IUPAC Name

(6R,7R)-7-[[(2E)-2-(2-amino-1,3-thiazol-4-yl)-2-(2-carboxypropan-2-yloxyimino)acetyl]amino]-3-[(3-hydroxy-4-oxopyridin-1-yl)methyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid

InChI

InChI=1S/C22H22N6O9S2/c1-22(2,20(35)36)37-26-13(10-8-39-21(23)24-10)16(31)25-14-17(32)28-15(19(33)34)9(7-38-18(14)28)5-27-4-3-11(29)12(30)6-27/h3-4,6,8,14,18,30H,5,7H2,1-2H3,(H2,23,24)(H,25,31)(H,33,34)(H,35,36)/b26-13+/t14-,18-/m1/s1

InChI Key

OTRYAHNZFLNNCB-KZBLUZIOSA-N

Isomeric SMILES

CC(C)(C(=O)O)O/N=C(\C1=CSC(=N1)N)/C(=O)N[C@H]2[C@@H]3N(C2=O)C(=C(CS3)CN4C=CC(=O)C(=C4)O)C(=O)O

SMILES

CC(C)(C(=O)O)ON=C(C1=CSC(=N1)N)C(=O)NC2C3N(C2=O)C(=C(CS3)CN4C=CC(=O)C(=C4)O)C(=O)O

Canonical SMILES

CC(C)(C(=O)O)ON=C(C1=CSC(=N1)N)C(=O)NC2C3N(C2=O)C(=C(CS3)CN4C=CC(=O)C(=C4)O)C(=O)O

synonyms

7-(2-(2-aminothiazole-4-yl)-2-(1-carboxy-1-methyl)ethoxyiminoacetamido)-3-(3-hydroxy-4-pyridon-1-yl)methyl-3-cephem-4-carboxylic acid
7-ATPCC

Origin of Product

United States

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